molecular formula C22H24NP B3277529 (S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine CAS No. 66162-04-7

(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine

Cat. No.: B3277529
CAS No.: 66162-04-7
M. Wt: 333.4 g/mol
InChI Key: YFZVAVWYZTWAKA-SFHVURJKSA-N
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Description

(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine is a chiral phosphine ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine typically involves the following steps:

    Formation of the phosphine ligand: The initial step involves the synthesis of the diphenylphosphanyl group. This can be achieved through the reaction of chlorodiphenylphosphine with a suitable aryl lithium reagent.

    Attachment of the amine group: The next step involves the introduction of the N,N-dimethylethan-1-amine moiety. This can be done through a nucleophilic substitution reaction where the amine group is attached to the aryl ring.

    Chiral resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer. This can be achieved through various chiral resolution techniques, such as chromatography or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine has numerous applications in scientific research, including:

    Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It plays a role in the development of chiral drugs and other therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal used in the complex.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine: The enantiomer of the compound, used in similar applications but with different enantioselectivity.

    Bis(diphenylphosphino)methane: Another phosphine ligand with similar coordination properties but different steric and electronic characteristics.

    Triphenylphosphine: A widely used phosphine ligand with different steric properties.

Uniqueness

(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine is unique due to its chiral nature and its ability to form highly selective and stable complexes with transition metals. This makes it particularly valuable in asymmetric synthesis, where enantioselectivity is crucial.

Properties

IUPAC Name

(1S)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NP/c1-18(23(2)3)21-16-10-11-17-22(21)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18H,1-3H3/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZVAVWYZTWAKA-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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